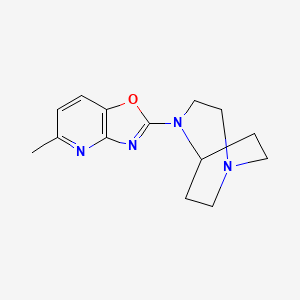
CP-810123
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CP-810123は、α7ニコチン性アセチルコリン受容体のアゴニストとして作用する新規化合物です。この受容体は、記憶や注意力などの認知機能の調節に関与しています。 This compoundは、統合失調症やアルツハイマー病などの精神神経疾患に伴う認知障害の治療薬として有望視されています .
準備方法
CP-810123の合成は、母液の調製から始まるいくつかのステップを含みます。 例えば、2mgの化合物を50マイクロリットルのジメチルスルホキシドに溶解すると、母液濃度は40mg/mLになります . 詳細な合成経路と工業生産方法は、所有権の関係で公表されていません。
化学反応の分析
CP-810123は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応に用いられる一般的な試薬や条件には、溶解のためのジメチルスルホキシドや、反応促進のためのその他の溶媒などがあります。 これらの反応から生成される主な生成物は、通常は元の化合物の誘導体であり、コア構造は保持されていますが、異なる官能基を持っています .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。化学分野では、α7ニコチン性アセチルコリン受容体の特性と挙動を研究するために使用されます。生物学および医学分野では、精神神経疾患に伴う認知障害の治療の可能性が調査されています。 この化合物は、認知欠損の前臨床モデルで有効性が示されており、これらの分野の研究にとって貴重なツールとなっています .
科学的研究の応用
Scientific Research Applications
- Cognitive Impairment Treatment :
- Neuroplasticity Studies :
-
Pharmacological Research :
- Researchers compare this compound with other alpha 7 nicotinic acetylcholine receptor agonists to understand differences in pharmacokinetic profiles and therapeutic potential .
Case Studies
- Schizophrenia :
- Alzheimer’s Disease :
- Neuroplasticity :
作用機序
CP-810123の作用機序は、α7ニコチン性アセチルコリン受容体への結合を伴います。この受容体は、リガンド依存性カチオンチャネルであり、this compoundによって活性化されると、グルタミン酸やγ-アミノ酪酸などの神経伝達物質の放出を促進します。 この作用はシナプス伝達を強化し、記憶や注意力などの認知機能を改善します .
類似化合物との比較
CP-810123は、PHA-543613やPHA-568487などの他のα7ニコチン性アセチルコリン受容体アゴニストと比較されています。これらの化合物は、作用機序は似ていますが、薬物動態プロファイルや副作用プロファイルは異なります。 This compoundは、脳への迅速な透過性、高い経口バイオアベイラビリティ、良好なヒトether-a-go-goプロファイルが特徴であり、さらなる開発のためのユニークで有望な候補となっています .
類似化合物
- PHA-543613
- PHA-568487
- EVP-6124
- GTS-21
- AQW051
生物活性
CP-810123, a novel compound classified as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), has garnered attention for its potential therapeutic applications in treating cognitive deficits associated with psychiatric and neurological disorders, particularly schizophrenia and Alzheimer's disease. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is chemically identified as 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane. It exhibits high potency and selectivity for the α7 nAChR, which is known to play a crucial role in cognitive function and neuroplasticity. The compound demonstrates excellent brain penetration and oral bioavailability, allowing for significant receptor occupancy in vivo. Its mechanism involves the activation of α7 nAChRs, leading to increased intracellular calcium levels that modulate neurotransmitter release and promote neuronal growth and differentiation .
Pharmacological Profile
The pharmacological profile of this compound indicates its efficacy in enhancing cognitive functions:
- Binding Affinity : this compound has shown marked ex vivo binding to cerebral sites with an effective dose (ED50) of 0.34 mg/kg .
- Cognitive Assessment : In rodent models, this compound has been effective in improving auditory sensory gating and novel object recognition tasks, which are indicative of cognitive enhancement .
Efficacy in Cognitive Disorders
- Schizophrenia : Research indicates that this compound may ameliorate cognitive deficits associated with schizophrenia. Studies have demonstrated that α7 nAChR agonists can enhance cognitive performance by modulating neurotransmitter systems involved in attention and memory .
- Alzheimer's Disease : The interaction between β-amyloid (Aβ) peptides and α7 nAChRs is significant in Alzheimer's pathology. This compound may disrupt this interaction, potentially reducing Aβ-mediated neurodegeneration and cognitive decline .
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- A study involving patients with schizophrenia reported improvements in cognitive performance following administration of this compound, supporting its role as a therapeutic agent for cognitive impairments .
- In Alzheimer's models, the compound's ability to enhance synaptic integrity while mitigating Aβ toxicity suggests a dual mechanism that could be beneficial for patients suffering from this disease .
Data Summary
| Property | Details |
|---|---|
| Chemical Structure | 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane |
| Receptor Target | Alpha 7 nicotinic acetylcholine receptor (α7 nAChR) |
| ED50 | 0.34 mg/kg |
| Key Efficacies | Enhances auditory sensory gating; improves novel object recognition |
| Therapeutic Areas | Schizophrenia; Alzheimer's disease |
特性
CAS番号 |
439608-12-5 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC名 |
2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H18N4O/c1-10-2-3-12-13(15-10)16-14(19-12)18-9-8-17-6-4-11(18)5-7-17/h2-3,11H,4-9H2,1H3 |
InChIキー |
BSNKYWSMUAGMDO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |
正規SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCN4CCC3CC4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(5-methyloxazolo(4,5-b)pyridin-2-yl)-1,4-diazabicyclo(3.2.2)nonane CP 810,123 CP 810123 CP-810,123 CP-810123 CP810,123 CP810123 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















